molecular formula C15H22O5 B12650209 Trichothec-9-ene-4,8,15-triol, 12,13-epoxy-, (4beta,8beta)- CAS No. 63783-99-3

Trichothec-9-ene-4,8,15-triol, 12,13-epoxy-, (4beta,8beta)-

Cat. No.: B12650209
CAS No.: 63783-99-3
M. Wt: 282.33 g/mol
InChI Key: HOHOIVLGGGAGHT-GLKNZXKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trichothec-9-ene-4,8,15-triol, 12,13-epoxy-, (4beta,8beta)-: is a complex organic compound belonging to the trichothecene family. Trichothecenes are a group of sesquiterpenoid mycotoxins produced by various species of fungi, particularly Fusarium species. These compounds are known for their potent biological activities and have been extensively studied for their toxicological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trichothec-9-ene-4,8,15-triol, 12,13-epoxy-, (4beta,8beta)- involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the trichothecene skeleton, followed by the introduction of hydroxyl groups and the epoxy ring. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods: Industrial production of trichothecenes, including trichothec-9-ene-4,8,15-triol, 12,13-epoxy-, (4beta,8beta)-, is often carried out through fermentation processes using Fusarium species. The fungi are cultured under controlled conditions to maximize the yield of the desired compound. The fermentation broth is then subjected to extraction and purification processes to isolate the trichothecene.

Chemical Reactions Analysis

Types of Reactions: Trichothec-9-ene-4,8,15-triol, 12,13-epoxy-, (4beta,8beta)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry: In chemistry, trichothec-9-ene-4,8,15-triol, 12,13-epoxy-, (4beta,8beta)- is used as a model compound to study the reactivity and mechanisms of trichothecenes. It serves as a reference for developing analytical methods and for investigating the structure-activity relationships of trichothecenes.

Biology: In biological research, this compound is studied for its effects on cellular processes and its potential as a tool for probing biological pathways. It is used to investigate the mechanisms of mycotoxin action and to develop strategies for mitigating their toxic effects.

Medicine: In medicine, trichothec-9-ene-4,8,15-triol, 12,13-epoxy-, (4beta,8beta)- is explored for its potential therapeutic applications. Researchers are investigating its use as an anticancer agent, given its ability to inhibit protein synthesis and induce apoptosis in cancer cells.

Industry: In industry, this compound is used in the development of antifungal agents and as a reference standard for quality control in the production of trichothecene-free products.

Mechanism of Action

The mechanism of action of trichothec-9-ene-4,8,15-triol, 12,13-epoxy-, (4beta,8beta)- involves the inhibition of protein synthesis by binding to the ribosome and interfering with the elongation step of translation. This leads to the accumulation of incomplete polypeptides and ultimately triggers cell death. The compound also induces oxidative stress and activates signaling pathways that lead to apoptosis.

Comparison with Similar Compounds

Uniqueness: Trichothec-9-ene-4,8,15-triol, 12,13-epoxy-, (4beta,8beta)- is unique due to its specific hydroxylation pattern and the presence of an epoxy ring. These structural features contribute to its distinct biological activities and make it a valuable compound for research and industrial applications.

Properties

CAS No.

63783-99-3

Molecular Formula

C15H22O5

Molecular Weight

282.33 g/mol

IUPAC Name

(1S,2R,4R,7R,11R)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4,11-diol

InChI

InChI=1S/C15H22O5/c1-8-3-11-14(6-16,5-9(8)17)13(2)10(18)4-12(20-11)15(13)7-19-15/h3,9-12,16-18H,4-7H2,1-2H3/t9-,10-,11-,12?,13-,14-,15?/m1/s1

InChI Key

HOHOIVLGGGAGHT-GLKNZXKWSA-N

Isomeric SMILES

CC1=C[C@@H]2[C@](C[C@H]1O)([C@]3([C@@H](CC(C34CO4)O2)O)C)CO

Canonical SMILES

CC1=CC2C(CC1O)(C3(C(CC(C34CO4)O2)O)C)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.